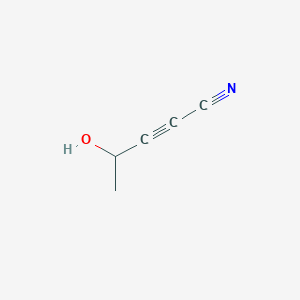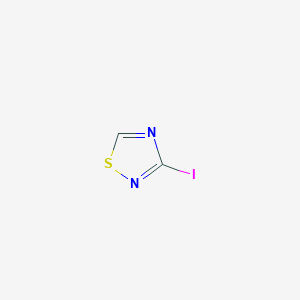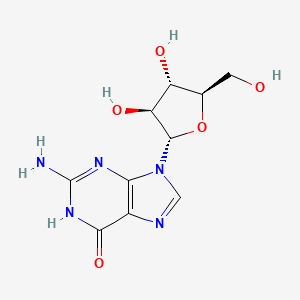
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃ It is a derivative of benzonitrile, featuring an amino group and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde to form the benzonitrile moiety . The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: A compound with similar structural features but different functional groups, used as an inhibitor in cancer treatment.
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: A related compound with a tert-butyl ester group, used in various chemical syntheses.
Uniqueness
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-(6-amino-3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-5-6-12(15)16-13(9)11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H2,15,16) |
InChI Key |
UPZBUMQCVJLHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)


